molecular formula C8H3FN2O4 B1517433 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione CAS No. 1176058-71-1

7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B1517433
CAS No.: 1176058-71-1
M. Wt: 210.12 g/mol
InChI Key: OFYFNDZJUKUTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound with the molecular formula C8H3FN2O4 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H3FN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 192-196°C, a predicted density of 1.477±0.06 g/cm3, and a predicted pKa of 8.44±0.20 . It is sparingly soluble in water (0.022 g/L) .

Scientific Research Applications

Antituberculosis Activity

A study by Karalı et al. (2007) synthesized and evaluated the antituberculosis activity of 1H-indole-2,3-dione derivatives against Mycobacterium tuberculosis H37Rv. The synthesized compounds, including those related to 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione, exhibited significant inhibitory activity, highlighting their potential as antituberculosis agents. This research underscores the importance of indole derivatives in developing new therapeutic options for tuberculosis, a significant global health challenge (Karalı et al., 2007).

Radiopharmaceutical Development

Research by Shoup et al. (2013) focused on the radiosynthesis of fluorine-18 labeled compounds, including those based on indole derivatives for imaging paired helical filaments of tau. This study provides a foundation for using such compounds in early clinical trials for imaging tau pathologies associated with Alzheimer's disease, showcasing the compound's versatility beyond its antimicrobial properties (Shoup et al., 2013).

Anticancer Activity

Kumar and Sharma (2022) explored the synthesis of N-substituted indole derivatives and their anticancer activity against MCF-7 human breast cancer cell lines. The study indicates that certain indole derivatives, potentially including those structurally related to this compound, hold promise as anticancer agents by inhibiting topoisomerase-I enzyme, which is crucial for DNA replication and cell division (Kumar & Sharma, 2022).

Materials Science and Photothermal Conversion

Zhang et al. (2017) investigated the synthesis and functionalization of indoles through palladium-catalyzed reactions for applications in materials science, including photothermal conversion. This research highlights the potential of indole derivatives in developing advanced materials for energy conversion and storage, demonstrating the compound's applicability beyond biological activities (Zhang et al., 2017).

Future Directions

The future directions for “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. Indole derivatives have shown diverse biological activities and have potential for therapeutic applications .

Mechanism of Action

    Target of Action

    Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” would depend on its specific structure and functional groups.

    Mode of Action

    The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They can act as inhibitors, activators, or modulators of their target receptors.

    Biochemical Pathways

    Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “this compound” would depend on its specific targets.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and would depend on factors such as the compound’s specific structure and the route of administration .

    Result of Action

    The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism . The specific effects of “this compound” would depend on its specific mode of action and the cells or tissues it affects.

    Action Environment

    The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Properties

IUPAC Name

7-fluoro-5-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2O4/c9-5-2-3(11(14)15)1-4-6(5)10-8(13)7(4)12/h1-2H,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYFNDZJUKUTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 2
7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 3
Reactant of Route 3
7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 4
7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 5
Reactant of Route 5
7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 6
7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.